molecular formula C31H38ClN7O7 B12320184 Z-Gly-Pro-Arg-AMC HCl

Z-Gly-Pro-Arg-AMC HCl

Cat. No.: B12320184
M. Wt: 656.1 g/mol
InChI Key: WIIZWHSOXXZHRC-UHFFFAOYSA-N
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Description

Z-Gly-Pro-Arg-AMC HCl is a fluorogenic peptide substrate widely used to measure the activity of proteolytic enzymes such as cathepsin K, thrombin, trypsin, granzyme A, and kallikrein . The compound consists of three key components:

  • Benzyloxycarbonyl (Z) group: A protective moiety at the N-terminus enhancing stability and enzyme recognition .
  • Gly-Pro-Arg peptide sequence: A tripeptide motif recognized by serine proteases and cathepsins. The Arg residue is critical for cleavage specificity .
  • 7-Amino-4-methylcoumarin (AMC): A fluorescent reporter released upon enzymatic hydrolysis, detectable at excitation/emission wavelengths of 355–380 nm/440–460 nm .

Properties

Molecular Formula

C31H38ClN7O7

Molecular Weight

656.1 g/mol

IUPAC Name

benzyl N-[2-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride

InChI

InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H

InChI Key

WIIZWHSOXXZHRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Pro-Arg-AMC hydrochloride involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process typically starts with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in these steps include carbodiimides and protecting groups like t-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) .

Industrial Production Methods: Industrial production of Z-Gly-Pro-Arg-AMC hydrochloride follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Scientific Research Applications

Protease Activity Assays

Overview : Z-Gly-Pro-Arg-AMC HCl serves as a substrate for measuring protease activity, which is critical for understanding numerous biological processes and disease mechanisms.

  • Mechanism : The compound releases a fluorescent signal upon cleavage by specific proteases, allowing researchers to quantify enzyme activity.
  • Common Proteases Studied : It is particularly effective for enzymes such as thrombin, granzyme A, and cathepsin K.

Data Table: Proteases and Corresponding Substrates

Protease Substrate Used Fluorescence Emission (nm)
ThrombinThis compound467
Granzyme AThis compound467
Cathepsin KThis compound467

Drug Development

Overview : The compound plays a vital role in the development of peptide-based drugs targeting specific enzymes involved in diseases such as cancer and inflammation.

  • Application in Drug Design : Researchers utilize this compound to screen potential inhibitors of proteases that are overactive in certain cancers.
  • Case Study Example : In a study focusing on the inhibition of serine proteases, this compound was used to evaluate the efficacy of new inhibitors, demonstrating its potential in therapeutic applications against cancer.

Biochemical Research

Overview : In biochemical studies, this compound is employed to investigate protein interactions and modifications.

  • Research Focus : The compound aids in elucidating the roles of various proteases in cellular functions and signaling pathways.
  • Experimental Setup : Researchers often use it in conjunction with fluorescence microscopy to visualize enzyme activity within live cells.

Diagnostic Applications

Overview : this compound is incorporated into diagnostic tests for detecting protease-related diseases.

  • Utility in Diagnostics : Its ability to provide rapid fluorescence readouts makes it suitable for early diagnosis of conditions such as certain cancers and inflammatory diseases.
  • Example Application : In clinical settings, assays using this substrate can help identify patients with elevated protease levels indicative of disease progression.

Therapeutic Research

Overview : The compound is being explored for its potential in designing inhibitors for enzymes implicated in pathological conditions.

  • Research Developments : Ongoing studies are investigating the compound's ability to inhibit specific proteases that contribute to disease pathology.
  • Future Directions : There is potential for this compound to lead to new therapeutic strategies targeting protease activity in various diseases.

Mechanism of Action

Z-Gly-Pro-Arg-AMC hydrochloride exerts its effects through enzymatic cleavage by proteases. The protease recognizes and binds to the peptide substrate, cleaving the bond between the arginine and the AMC group. This cleavage releases the fluorescent AMC molecule, which can be detected and quantified. The intensity of the fluorescence signal is directly proportional to the protease activity, allowing for precise measurement of enzyme kinetics .

Comparison with Similar Compounds

Molecular Properties :

  • Molecular Formula: $ \text{C}{31}\text{H}{37}\text{N}7\text{O}7 \cdot \text{HCl} $ (molecular weight: 656.14 Da) or $ \text{C}{30}\text{H}{37}\text{N}7\text{O}7\text{S} \cdot \text{HCl} $ (637.7 Da, depending on salt form) .
  • Storage: Stable at -20°C for long-term use .

Comparison with Similar Compounds

Z-Gly-Pro-Arg-AMC HCl belongs to a class of peptide-AMC substrates optimized for protease specificity. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Features of this compound and Analogues

Compound Name Target Enzymes Molecular Weight (Da) Key Features References
This compound Cathepsin K, thrombin, trypsin 637.7–656.14 High sensitivity (fluorescence), requires CA074 to block cathepsin B .
Tosyl-Gly-Pro-Arg-AMC HCl Thrombin, trypsin 670.1 (estimated) Tosyl group enhances thrombin affinity; similar AMC detection .
Z-Gly-Gly-Leu-AMC (Z-GGL-AMC) Cathepsin L, papain ~600 (estimated) Targets leucine-specific proteases; used in lysosomal enzyme studies .
Z-Gly-Pro-4-nitroaniline Trypsin-like proteases 434.4 Nitroaniline chromophore (absorbance-based detection); lower sensitivity .
Suc-Ala-Ala-Pro-Phe-AMC Chymotrypsin, elastase ~600 (estimated) Phe residue directs chymotrypsin specificity; used in pancreatic studies .

Structural and Functional Differences

(a) Peptide Backbone and Specificity

  • This compound : The Arg residue directs specificity toward trypsin-like proteases (e.g., thrombin, trypsin) and cathepsin K . Proline in the P2 position enhances structural rigidity, improving enzyme-substrate interactions .
  • Z-GGL-AMC : The Leu residue at the cleavage site shifts specificity to cathepsin L and papain, which prefer hydrophobic residues .

(b) Leaving Group and Detection

  • AMC vs. Nitroaniline : AMC-based substrates (e.g., this compound) offer 10–100× higher sensitivity than nitroaniline derivatives (e.g., Z-Gly-Pro-4-nitroaniline) due to fluorescence amplification .

(c) Enzyme Kinetics

  • Thrombin : this compound ($ Km = 21.7 \, \mu\text{M} $) vs. Tosyl-Gly-Pro-Arg-AMC HCl ($ Km = 15 \, \mu\text{M} $, estimated). The Tosyl group may improve binding affinity but reduces solubility .

Advantages and Limitations

  • This compound :

    • Pros: Broad enzyme specificity, high sensitivity, and compatibility with high-throughput screening .
    • Cons: Requires inhibitors (e.g., CA074) to block cross-reactivity with cathepsin B .
  • Nitroaniline Derivatives :

    • Pros: Cost-effective for absorbance-based assays .
    • Cons: Lower sensitivity limits utility in low-abundance enzyme systems .

Biological Activity

Z-Gly-Pro-Arg-AMC HCl, also known as Z-GPR-AMC, is a synthetic tripeptide that serves as a fluorogenic substrate primarily for proteases like cathepsin K, granzyme A, and thrombin. Its unique structure includes a benzyloxycarbonyl (Z) protective group and the fluorogenic moiety 7-amino-4-methylcoumarin (AMC), which allows for sensitive detection of enzymatic activity through fluorescence.

PropertyValue
Molecular FormulaC₃₁H₃₈ClN₇O₇
Molecular Weight656.13 g/mol
CAS Number201928-42-9
AppearanceWhite to off-white solid
Purity≥97% (HPLC)

Z-Gly-Pro-Arg-AMC acts as a substrate for various proteolytic enzymes. Upon cleavage by these enzymes, the AMC group is released, resulting in a measurable increase in fluorescence. This property is exploited in biochemical assays to monitor enzyme activity and kinetics.

Biological Applications

  • Cathepsin K Activity Measurement : Z-GPR-AMC has been utilized extensively to measure cathepsin K activity, a crucial enzyme involved in bone resorption and various pathological conditions such as osteoporosis and cancer metastasis. The kinetic parameters for cathepsin K have been established using this substrate, providing insights into its enzymatic behavior under different conditions.
  • Granzyme A and Thrombin Substrate : Apart from cathepsin K, Z-GPR-AMC is also cleaved by granzyme A and thrombin, making it valuable in studies related to immune response and coagulation pathways. The kinetic data for thrombin indicates kcat=18.6k_{cat}=18.6 and Km=21.7μMK_m=21.7\,\mu M, showcasing its efficacy as a substrate in enzymatic assays .
  • Trypsin Activity Assays : Recent studies have demonstrated that Z-Gly-Pro-Arg-AMC provides lower background activity compared to traditional substrates like Boc-Gln-Ala-Arg-AMC when used in assays measuring trypsin activity in pancreatic samples. This specificity enhances the accuracy of trypsin activity measurements in physiological studies .

Study on Cathepsin K Inhibition

A study investigated the inhibition of cathepsin K using Z-Gly-Pro-Arg-AMC as a substrate. The researchers found that the use of this substrate allowed for precise kinetic measurements of inhibitor potency, facilitating the development of potential therapeutic agents targeting bone resorption diseases.

Comparative Analysis with Other Substrates

In a comparative analysis involving multiple fluorogenic substrates, Z-Gly-Pro-Arg-AMC was shown to outperform others in terms of specificity and sensitivity for trypsin detection in mouse pancreas homogenates. This study highlighted its advantages in reducing false positives and enhancing the fold change detection of enzyme activity .

Q & A

Q. How should Z-Gly-Pro-Arg-AMC HCl stock solutions be prepared for enzymatic assays?

Methodological Answer: Dissolve the compound in anhydrous DMSO to prepare a 10 mM stock solution. For long-term storage, aliquot and store at -20°C to prevent freeze-thaw degradation. Working concentrations (e.g., 100 µM) should be diluted in assay buffer (e.g., 0.4 M acetate buffer, pH 5.5). Avoid aqueous solvents unless specified, as premature hydrolysis may occur. For solubility challenges, use sequential addition of co-solvents like PEG300 and Tween-80, followed by aqueous dilution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) .

Q. What are the standard experimental conditions for cathepsin K activity assays using this compound?

Methodological Answer: Use 2 nM cathepsin K in 0.4 M acetate buffer (pH 5.5) with 8 mM DTT and 0.01% Triton X-100. Add 100 µM this compound as the substrate. Monitor fluorescence at excitation/emission wavelengths of 355–365 nm/440–460 nm. Pre-incubate the enzyme with inhibitors (if applicable) for 15 minutes before substrate addition. Include controls without enzyme or substrate to account for background fluorescence .

Q. How is enzyme activity quantified using this substrate in kinetic assays?

Methodological Answer: Measure initial velocity (V₀) via fluorescence increase over time (ΔRFU/min) using a plate reader. Convert RFU to substrate concentration using an AMC standard curve (e.g., 0–200 µM). Calculate kinetic parameters (Km, Vmax) using nonlinear regression (e.g., Michaelis-Menten equation). Normalize data to negative controls and validate with triplicate runs .

Advanced Research Questions

Q. How can conflicting Km values for cathepsin K with this compound be resolved across studies?

Methodological Answer: Discrepancies may arise from buffer composition (e.g., DTT concentration affecting enzyme stability) or assay temperature. Standardize conditions: use 0.4 M acetate buffer (pH 5.5), 8 mM DTT, and 25°C. Compare kinetic data with a reference inhibitor (e.g., E-64) to validate enzyme activity. Replicate experiments with purified enzyme batches to rule out lot-to-lot variability .

Q. What strategies mitigate fluorescence quenching in multiplexed protease assays?

Methodological Answer: Select substrates with non-overlapping emission spectra (e.g., pair this compound [λem = 440–460 nm] with a FITC-labeled substrate [λem = 520 nm]). Optimize filter sets to minimize cross-talk. Validate specificity using protease-deficient controls or selective inhibitors. Adjust substrate concentrations to avoid signal saturation .

Q. How to design a light-activated inhibition assay using this compound?

Methodological Answer: Pre-incubate cathepsin K with a photocaged inhibitor (e.g., Ru(II) polypyridyl complexes) in the dark. Irradiate samples with a 365 nm light source (8 W) for 15 minutes to uncage the inhibitor. Measure residual enzyme activity using 100 µM substrate. Include dark controls and validate light exposure time via dose-response curves .

Q. How does DTT concentration impact assay reproducibility?

Methodological Answer: DTT stabilizes cathepsin K’s active site but may reduce substrate stability at >10 mM. Titrate DTT (4–10 mM) and monitor fluorescence baseline drift. Use fresh DTT solutions to prevent oxidation. For long-term assays, replenish DTT every 30 minutes or use alternative reductants (e.g., TCEP) .

Q. What validation steps ensure substrate specificity in complex biological samples?

Methodological Answer: Perform inhibition assays with selective protease inhibitors (e.g., CA-074 for cathepsin B, E-64 for cysteine proteases). Use knockout cell lines or siRNA-mediated protease silencing. Compare cleavage rates in purified enzyme vs. lysate systems. Confirm specificity via LC-MS detection of the AMC cleavage product .

Data Analysis & Troubleshooting

Q. How to correct for inner-filter effects in high-throughput screens?

Methodological Answer: Inner-filter effects occur at high substrate concentrations (>200 µM) or in colored samples. Dilute samples or reduce path length (e.g., use 384-well plates). Generate a correction factor using an AMC standard curve under identical assay conditions. Validate with a negative control containing quenched fluorescence (e.g., 1 mM NaN₃) .

Q. What statistical approaches address variability in IC50 determinations?

Methodological Answer: Fit dose-response data using a four-parameter logistic model (e.g., GraphPad Prism). Include ≥3 biological replicates and normalize activity to untreated controls. Use bootstrapping to calculate 95% confidence intervals. Outliers should be excluded only if technical errors (e.g., pipetting inaccuracies) are confirmed .

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